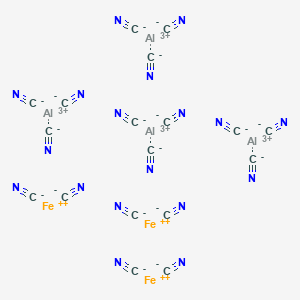

Aluminum ferrocyanide

Description

Properties

CAS No. |

15669-30-4 |

|---|---|

Molecular Formula |

C18Al4Fe3N18 |

Molecular Weight |

743.8 g/mol |

IUPAC Name |

tetraaluminum;iron(2+);octadecacyanide |

InChI |

InChI=1S/18CN.4Al.3Fe/c18*1-2;;;;;;;/q18*-1;4*+3;3*+2 |

InChI Key |

UGXDICPIVUWXLR-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |

Isomeric SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Prospective Synthesis of Aluminum Ferrocyanide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of aluminum ferrocyanide nanoparticles is not a well-documented process in current scientific literature. This guide, therefore, presents a prospective approach based on established synthesis methods for other metal ferrocyanide nanoparticles and aluminum-based nanomaterials. The protocols and data herein are extrapolated and intended to serve as a foundational resource for researchers venturing into this novel area of materials science.

Introduction

Metal ferrocyanide complexes are of significant interest due to their unique properties, including their application in the decontamination of radioactive cesium.[1][2][3] While various metal ferrocyanides have been synthesized and studied, this compound nanoparticles represent a largely unexplored area. This guide provides a theoretical framework for their synthesis, characterization, and potential applications, drawing parallels from existing research on related compounds. The development of a reliable synthesis protocol for this compound nanoparticles could open new avenues in areas such as targeted drug delivery, diagnostics, and environmental remediation.[4][5][6]

Proposed Synthesis Methodologies

Based on the synthesis of other metal nanoparticles and ferrocyanide complexes, co-precipitation is the most probable and straightforward method for producing this compound nanoparticles.[7][8][9] This technique involves the simultaneous precipitation of aluminum and ferrocyanide ions from a solution to form the desired nanoparticles.

Co-Precipitation Method

The co-precipitation method is a simple and effective technique for synthesizing a wide range of nanoparticles.[7] It involves mixing aqueous solutions of the metal salts at a suitable temperature with a precipitating agent.[7]

Experimental Protocol:

-

Precursor Preparation:

-

Prepare an aqueous solution of an aluminum salt, such as aluminum chloride (AlCl₃) or aluminum nitrate (Al(NO₃)₃).

-

Prepare a separate aqueous solution of a ferrocyanide salt, such as potassium ferrocyanide (K₄[Fe(CN)₆]).

-

-

Reaction:

-

Under controlled temperature and vigorous stirring, slowly add the potassium ferrocyanide solution to the aluminum salt solution.

-

A precipitating agent, such as a base (e.g., NH₄OH), can be added to control the pH and induce precipitation.[7]

-

The reaction is expected to proceed as follows: 4Al³⁺ + 3[Fe(CN)₆]⁴⁻ → Al₄[Fe(CN)₆]₃ (s)

-

-

Aging:

-

Allow the resulting precipitate to age in the solution for a specific duration (e.g., 30 minutes to several hours) to facilitate particle growth and stabilization.[7]

-

-

Purification:

-

Separate the nanoparticles from the reaction mixture through centrifugation or suction filtration.[7]

-

Wash the collected nanoparticles multiple times with deionized water and ethanol to remove unreacted precursors and byproducts.

-

-

Drying:

-

Dry the purified nanoparticles in an oven at a controlled temperature to obtain a fine powder.

-

Generalized Experimental Workflow:

Characterization Techniques

To confirm the successful synthesis and to determine the physicochemical properties of the this compound nanoparticles, a suite of characterization techniques should be employed.[10][11]

-

X-ray Diffraction (XRD): To determine the crystal structure and average crystallite size of the nanoparticles.[12]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of the ferrocyanide complex.[13]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[12][14]

-

Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and purity of the synthesized nanoparticles.[13]

-

Dynamic Light Scattering (DLS): To measure the particle size distribution in a colloidal suspension.[14]

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data based on typical results from the synthesis of related nanoparticles. Actual experimental results may vary.

| Parameter | Co-Precipitation | Sol-Gel | Hydrothermal |

| Particle Size (nm) | 50 - 250[12] | 4 - 13[15] | ~100[16] |

| Morphology | Irregular spherical[8] | Spherical | Nanoplates[16] |

| Yield (%) | > 90 | 70 - 85 | 80 - 95 |

| Purity (%) | > 95 | > 98 | > 97 |

| Reaction Time (h) | 1 - 4 | 24 - 72 | 6 - 24[17] |

| Reaction Temp. (°C) | 25 - 80 | 25 - 60 | 100 - 180[18] |

Potential Signaling Pathways and Applications

While specific signaling pathways involving this compound nanoparticles are yet to be investigated, their potential applications can be inferred from the properties of other metal nanoparticles and ferrocyanide compounds.

Potential Applications:

-

Drug Delivery: Nanoparticles can be engineered as carriers for targeted drug delivery, potentially improving the therapeutic index of various drugs.[6][19] The surface of this compound nanoparticles could be functionalized to target specific cells or tissues.

-

Radioactive Cesium Decontamination: Ferrocyanide-based materials are known for their high affinity for cesium ions, making them effective agents for the removal of radioactive cesium from contaminated environments.[1][20]

-

Catalysis: The high surface area-to-volume ratio of nanoparticles makes them excellent candidates for catalytic applications.

Hypothetical Cellular Interaction Pathway:

Future Research Directions

The synthesis of this compound nanoparticles is a promising yet unexplored field. Future research should focus on:

-

Optimization of Synthesis Parameters: Systematically varying parameters such as precursor concentrations, pH, temperature, and reaction time to control the size, morphology, and stability of the nanoparticles.

-

Surface Functionalization: Modifying the nanoparticle surface with polymers, ligands, or antibodies to enhance biocompatibility and enable targeted delivery.

-

In Vitro and In Vivo Studies: Evaluating the cytotoxicity, cellular uptake, and therapeutic efficacy of these nanoparticles in relevant biological models.

-

Environmental Applications: Investigating the efficiency of this compound nanoparticles for the removal of radioactive cesium and other heavy metal contaminants from water.

This guide provides a foundational framework for researchers to embark on the synthesis and exploration of this compound nanoparticles. The lack of existing literature presents a unique opportunity for novel and impactful research in the fields of materials science, nanomedicine, and environmental science.

References

- 1. Effective removal of radioactive cesium from contaminated water by synthesized composite adsorbent and its thermal treatment for enhanced storage stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decontamination effectiveness of ferric ferrocyanide and ammonium-ferric-cyano-ferrate in rats contaminated with radiocaesium (Journal Article) | ETDEWEB [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmj.mums.ac.ir [nmj.mums.ac.ir]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. epa.niif.hu [epa.niif.hu]

- 10. Frontiers | A review of metallic nanoparticles: present issues and prospects focused on the preparation methods, characterization techniques, and their theranostic applications [frontiersin.org]

- 11. Current Overview of Metal Nanoparticles’ Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Green Synthesis of Aluminum Oxide Nanoparticles Using Clerodendrum phlomidis and Their Antibacterial, Anti-inflammatory, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Review of Methods for Synthesis of Al Nanoparticles : Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. publications.polymtl.ca [publications.polymtl.ca]

- 19. researchgate.net [researchgate.net]

- 20. Removal of Radioactive Cesium Using Prussian Blue Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystal Structure Analysis of Aluminum Hexacyanoferrate(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of aluminum hexacyanoferrate(II) (Al₄[Fe(CN)₆]₃), a compound of interest due to its potential applications in areas such as catalysis and as an adsorbent. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data, and outlines the logical workflow of the characterization process.

Introduction

Aluminum hexacyanoferrate(II) is a member of the extensive family of Prussian blue analogues (PBAs). These compounds are coordination polymers with a characteristic face-centered cubic crystal structure. The general formula for PBAs is AₓM'[M''(CN)₆]ᵧ·nH₂O, where A is an alkali or alkaline earth metal cation, and M' and M'' are transition metal ions. In the case of aluminum hexacyanoferrate(II), aluminum ions (Al³⁺) and ferrous ions (Fe²⁺) are linked by cyanide bridges (C≡N). The understanding of its precise crystal structure is crucial for elucidating its physicochemical properties and for the rational design of new materials with tailored functionalities.

Experimental Protocols

The analysis of the crystal structure of aluminum hexacyanoferrate(II) involves two primary experimental stages: synthesis of the crystalline material and its characterization using X-ray diffraction.

Synthesis of Aluminum Hexacyanoferrate(II)

A common method for the synthesis of aluminum hexacyanoferrate(II) is co-precipitation. While various modifications exist, a general protocol is as follows:

Materials:

-

Aluminum chloride (AlCl₃) or Aluminum nitrate (Al(NO₃)₃)

-

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

-

Deionized water

Procedure:

-

Prepare an aqueous solution of an aluminum salt (e.g., 0.1 M AlCl₃).

-

Prepare an aqueous solution of potassium hexacyanoferrate(II) (e.g., 0.1 M K₄[Fe(CN)₆]).

-

Slowly add the potassium hexacyanoferrate(II) solution to the aluminum salt solution under constant stirring.

-

A precipitate of aluminum hexacyanoferrate(II) will form immediately.

-

Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure complete reaction and improve crystallinity.

-

Isolate the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water to remove any unreacted ions.

-

Dry the resulting powder in an oven at a controlled temperature (e.g., 60-80 °C) or under vacuum.

For the synthesis of a silica-based composite adsorbent (KAlFe(CN)₆/SiO₂), a two-step loading method can be employed.[1] First, a 1 M AlCl₃ solution and then a 1 M K₄Fe(CN)₆ solution are successively introduced into the pores of silica gel.[1]

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction is the primary technique used to determine the crystal structure of polycrystalline materials like aluminum hexacyanoferrate(II).

Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

Data Collection:

-

A finely ground powder sample of the synthesized aluminum hexacyanoferrate(II) is mounted on a sample holder.

-

The XRD pattern is recorded over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed.

Data Analysis (Rietveld Refinement):

-

The collected XRD pattern is analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data.

-

Software such as GSAS, FullProf, or TOPAS is commonly used for Rietveld refinement.

-

The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the observed and calculated patterns.

-

The quality of the fit is assessed by examining the R-values (e.g., Rwp, Rp) and the goodness-of-fit indicator (χ²).

Crystal Structure Data

Aluminum hexacyanoferrate(II) typically crystallizes in a face-centered cubic (FCC) lattice, characteristic of many Prussian blue analogues. The structure consists of a framework of alternating Al³⁺ and Fe²⁺ ions connected by cyanide ligands. The aluminum ions are coordinated to the nitrogen end of the cyanide groups, while the iron ions are coordinated to the carbon end.

Table 1: Crystallographic Data for Aluminum Hexacyanoferrate(II) (Typical)

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fm-3m (No. 225) |

| Lattice Parameter (a) | ~10.2 - 10.4 Å |

| Unit Cell Volume | ~1061 - 1125 ų |

| Formula Units per Cell (Z) | 4 |

Note: The exact lattice parameter can vary depending on the synthesis conditions, presence of interstitial water molecules, and any cationic substitutions.

Table 2: Key Bond Distances (Typical)

| Bond | Distance (Å) |

| Fe-C | ~1.90 - 1.95 |

| C≡N | ~1.13 - 1.16 |

| Al-N | ~2.00 - 2.05 |

Experimental and Analytical Workflow

The logical flow from synthesis to structural elucidation is a critical aspect of crystal structure analysis.

Caption: Workflow for the synthesis and crystal structure analysis of aluminum hexacyanoferrate(II).

Logical Relationships in Structural Analysis

The relationship between experimental data and the derived structural model is based on fundamental crystallographic principles.

Caption: Logical relationship between experimental data and the refined crystal structure model.

Conclusion

The crystal structure analysis of aluminum hexacyanoferrate(II) reveals a face-centered cubic framework typical of Prussian blue analogues. The precise determination of its structural parameters through powder X-ray diffraction and Rietveld refinement is essential for understanding its properties and for the development of new applications. The experimental protocols and analytical workflows outlined in this guide provide a robust framework for researchers and scientists working with this and related materials. Further investigations into single-crystal growth and analysis could provide even more detailed insights into its structural nuances.

References

Coordination Chemistry of Al-N Bonds in Ferrocyanide Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination chemistry of metal-cyanide complexes has been a subject of intense research due to their diverse applications in areas ranging from pigments and sensors to energy storage and medicine. Within this class of compounds, aluminum-containing ferrocyanide complexes, specifically those featuring aluminum-nitrogen (Al-N) coordination, are of growing interest. The high charge density of the Al³⁺ ion and its strong Lewis acidity lead to significant interactions with the nitrogen end of the cyanide ligand in the ferrocyanide framework[1]. This guide provides a comprehensive overview of the synthesis, characterization, and structural aspects of Al-N coordination in ferrocyanide complexes, with a focus on experimental protocols and quantitative data.

Synthesis of Aluminum Ferrocyanide Complexes

The synthesis of this compound, typically with the formula Al₄[Fe(CN)₆]₃, is generally achieved through a precipitation reaction in an aqueous medium. The reaction involves the combination of a soluble aluminum salt with a soluble hexacyanoferrate(II) salt.

Experimental Protocol: Synthesis of Aluminum Hexacyanoferrate(II)

This protocol is adapted from general methods for the synthesis of metal hexacyanoferrates[2][3].

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M aqueous solution of aluminum chloride hexahydrate.

-

Prepare a 0.1 M aqueous solution of potassium hexacyanoferrate(II) trihydrate.

-

-

Precipitation:

-

Slowly add the aluminum chloride solution to the potassium hexacyanoferrate(II) solution with constant stirring. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.

-

-

Isolation and Washing:

-

Separate the precipitate from the supernatant by centrifugation or filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted starting materials and soluble byproducts. Centrifugation and resuspension in deionized water can be used for efficient washing.

-

-

Drying:

-

Dry the washed precipitate in a vacuum oven at a temperature below 80°C to avoid thermal decomposition.

-

Spectroscopic Characterization of the Al-N Coordination

Spectroscopic techniques are crucial for elucidating the coordination environment of the aluminum and iron centers and for confirming the presence of the Al-N bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a compound. In the context of this compound, the most characteristic vibration is the stretching of the cyanide (C≡N) ligand.

The C≡N stretching frequency in the free ferrocyanide ion ([Fe(CN)₆]⁴⁻) is typically observed around 2040 cm⁻¹. When the nitrogen end of the cyanide ligand coordinates to a second metal ion, such as Al³⁺, the C≡N stretching frequency shifts to a higher wavenumber. This shift is due to the kinematic coupling and the electronic effect of the second metal ion, which strengthens the C≡N bond. In aluminum hexacyanoferrate, the C≡N stretching vibration is expected in the range of 2060-2100 cm⁻¹[4]. The presence of a strong absorption band in this region is a key indicator of the formation of the Fe-C≡N-Al bridge. The Al-N stretching vibration itself is expected at a lower frequency, typically in the range of 500-700 cm⁻¹, though it may be weak and difficult to assign definitively in complex spectra.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H Stretching (of water) | ~3400 | [5] |

| C≡N Stretching | 2060 - 2100 | [4] |

| Fe-C Stretching | ~600 | [4] |

| Al-N Stretching | 500 - 700 (expected) | Inferred from Al-N compounds |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The C≡N stretching mode in ferrocyanide complexes is also Raman active. The Raman spectra of ferrocyanide and ferricyanide solutions show distinct peaks for the C≡N stretching vibrations[6][7][8]. For ferrocyanide, two Raman bands are typically observed around 2056 cm⁻¹ and 2096 cm⁻¹, corresponding to different vibrational modes of the cyanide ligands[6]. Similar to FT-IR, an upward shift in these frequencies is anticipated upon the formation of the Al-N bond.

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ²⁷Al NMR Chemical Shift Ranges for Different Coordination Environments

| Coordination Number | Typical Chemical Shift Range (ppm) | Reference |

| 4 | 50 - 80 | [12] |

| 5 | 30 - 40 | [12] |

| 6 | 0 - 30 | [11][12] |

Structural Analysis

X-ray diffraction (XRD) is the primary method for determining the crystal structure of solid materials. This compound is expected to adopt a crystal structure similar to that of Prussian blue (Fe₄[Fe(CN)₆]₃) and its analogues. This structure consists of a face-centered cubic (fcc) lattice where Fe²⁺ and Al³⁺ ions are linked by bridging cyanide ligands to form a three-dimensional framework[13][14][15]. In this framework, the Fe²⁺ ions are coordinated to the carbon atoms of the cyanide ligands, while the Al³⁺ ions are coordinated to the nitrogen atoms.

Table 3: Crystallographic Data for Prussian Blue (Fe₄[Fe(CN)₆]₃) as a Reference

| Parameter | Value | Reference |

| Crystal System | Cubic | [14][15] |

| Space Group | Fm-3m | [14] |

| Lattice Constant (a) | ~10.2 Å | [14][15] |

| Fe(II)-C bond length | ~1.92 Å | [15] |

| Fe(III)-N bond length | ~2.03 Å | [15] |

| C≡N bond length | ~1.13 Å | [15] |

Note: The Al-N bond length in this compound would be expected to be in a similar range to the Fe(III)-N bond length in Prussian blue, likely around 2.0 Å.

Logical Workflow: Synthesis and Characterization of this compound

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound complexes, highlighting the key steps and analytical techniques involved in confirming the Al-N coordination.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The coordination of aluminum to the nitrogen atoms of the cyanide ligands in ferrocyanide complexes results in a stable, three-dimensional framework with distinct spectroscopic and structural properties. The synthesis is readily achievable through precipitation, and a combination of FT-IR, Raman, ²⁷Al NMR, and XRD provides a comprehensive understanding of the Al-N coordination environment. This technical guide serves as a foundational resource for researchers and professionals interested in the synthesis, characterization, and potential applications of these fascinating materials. Further research, particularly focused on detailed crystallographic analysis and advanced spectroscopic studies, will continue to deepen our understanding of the nuanced coordination chemistry of Al-N bonds in ferrocyanide complexes.

References

- 1. This compound | 15669-30-4 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Monitoring ferrocyanide oxidation using hyphenated EC-Raman | Metrohm [metrohm.com]

- 7. researchgate.net [researchgate.net]

- 8. sciepub.com [sciepub.com]

- 9. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 10. Errors in the Calculation of 27Al Nuclear Magnetic Resonance Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pascal-man.com [pascal-man.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure Characterization Of Fe4[Fe(CN)6]3 Nanocubes [tobmachine.com]

- 15. Prussian blue - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Aluminum Ferrocyanide: Identifiers, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aluminum ferrocyanide, a complex inorganic compound with emerging applications in various scientific fields. This document details its chemical identifiers, summarizes key quantitative data, and provides in-depth experimental protocols for its synthesis and characterization.

Chemical Identifiers and Nomenclature

This compound is a coordination polymer with a complex structure. Accurate identification is crucial for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 15669-30-4 | [1][2] |

| Molecular Formula | C₁₈Al₄Fe₃N₁₈ | [3] |

| IUPAC Name | tetraaluminum;tris(iron(2+));octadecacyanide | [3] |

| InChI Key | UGXDICPIVUWXLR-UHFFFAOYSA-N | [1][3] |

| EINECS Number | 239-745-3 | [3] |

| PubChem CID | 15607596 | [3] |

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on theoretical calculations and experimental findings for related metal ferrocyanides.

Table 2.1: Elemental Composition (Theoretical)

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Ratio | Percentage by Mass (%) |

| Aluminum | Al | 26.98 | 4 | 14.51 |

| Iron | Fe | 55.85 | 3 | 22.53 |

| Carbon | C | 12.01 | 18 | 29.09 |

| Nitrogen | N | 14.01 | 18 | 33.87 |

| Total | 100.00 |

Table 2.2: Spectroscopic and Thermal Properties (Illustrative)

| Property | Technique | Characteristic Values |

| Crystal Structure | X-ray Diffraction (XRD) | Face-centered cubic (FCC) lattice, similar to Prussian blue analogues. |

| Vibrational Modes | Fourier-Transform Infrared Spectroscopy (FTIR) | Strong absorption band around 2080 cm⁻¹ (C≡N stretching). Additional bands related to Fe-C and Al-N vibrations. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition onset temperature is expected to be in the range of 200-400 °C, with mass loss corresponding to the release of cyanide groups. |

| Phase Transitions | Differential Scanning Calorimetry (DSC) | Endothermic and exothermic peaks corresponding to dehydration, decomposition, and phase transitions. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

3.1. Synthesis of this compound

This protocol describes a typical precipitation method for the synthesis of this compound.

Materials:

-

Aluminum chloride (AlCl₃)

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M aqueous solution of aluminum chloride.

-

Prepare a 0.1 M aqueous solution of potassium ferrocyanide.

-

-

Precipitation:

-

Place the aluminum chloride solution in a beaker on a magnetic stirrer.

-

Slowly add the potassium ferrocyanide solution dropwise to the aluminum chloride solution while stirring continuously.

-

A precipitate of this compound will form immediately.

-

-

Aging the Precipitate:

-

Continue stirring the mixture for 1-2 hours at room temperature to allow for the complete precipitation and aging of the product.

-

-

Isolation and Washing:

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted starting materials and by-products.

-

Finally, wash the precipitate with ethanol or acetone to facilitate drying.

-

-

Drying:

-

Dry the collected this compound powder in a drying oven at 60-80 °C for several hours until a constant weight is achieved.

-

3.2. Characterization Methods

3.2.1. Elemental Analysis

-

Atomic Absorption Spectroscopy (AAS): To determine the ratio of aluminum to iron. A detailed protocol involves the dissolution of a known mass of the synthesized powder in a suitable acid, followed by analysis using an AAS instrument calibrated with standard solutions of aluminum and iron.

-

CHN Elemental Analysis: To determine the mass percentages of carbon, hydrogen, and nitrogen. This is performed using a dedicated CHN elemental analyzer.

3.2.2. X-ray Diffraction (XRD)

-

Purpose: To determine the crystal structure and phase purity of the synthesized this compound.

-

Procedure: A powdered sample is mounted on a sample holder and analyzed using an X-ray diffractometer. The diffraction pattern is typically recorded over a 2θ range of 10-80 degrees. The resulting diffractogram is then compared with standard diffraction patterns for related compounds.

3.2.3. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Purpose: To identify the functional groups present in the compound, particularly the cyanide ligands.

-

Procedure: A small amount of the dried powder is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded in the range of 4000-400 cm⁻¹.

3.2.4. Thermal Analysis (TGA/DSC)

-

Purpose: To evaluate the thermal stability and decomposition behavior of this compound.

-

Procedure: A small, accurately weighed sample is placed in a crucible and heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Visualizations

4.1. Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

4.2. Logical Relationship of Identifiers

This diagram shows the hierarchical relationship between the different chemical identifiers for this compound.

References

An In-depth Technical Guide to the Historical Development and Application of Metal Ferrocyanide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development, physicochemical properties, synthesis, and applications of metal ferrocyanide compounds. Particular emphasis is placed on Prussian blue and its analogues, which have garnered significant interest across various scientific and biomedical fields.

Historical Development of Metal Ferrocyanide Compounds

The story of metal ferrocyanides begins in the early 18th century with the accidental synthesis of the first modern synthetic pigment, Prussian blue.[1][2]

The Accidental Discovery of Prussian Blue

Around 1706, in Berlin, a paint maker named Johann Jacob Diesbach was attempting to produce a red cochineal dye.[2] The process required potash, which he had borrowed from the alchemist Johann Konrad Dippel.[2][3] Unbeknownst to Diesbach, Dippel's potash was contaminated with animal blood.[2][3] The reaction between the iron sulfate, the contaminated potash, and the cochineal resulted not in the expected red pigment, but in a vibrant and deep blue compound.[2][4] This new pigment was named "Prussian blue" or "Berlin blue" and its synthesis was kept a secret for some time.[3][5] The first publication mentioning the new blue color was in 1710.[5]

Early Synthesis and Characterization

The first method for preparing Prussian blue, published in 1724, involved the calcination of cattle blood with potassium hydrogen tartrate.[6] By the mid-19th century, with the bulk synthesis of potassium hexacyanoferrate, purely inorganic synthetic routes became possible.[6] In 1752, the French chemist Pierre Joseph Macquer reported the preparation of potassium ferrocyanide by reacting Prussian blue with potassium hydroxide.[7] This work was crucial in understanding the chemical nature of these compounds. Later, in 1783, Carl Wilhelm Scheele isolated and characterized hydrogen cyanide from Prussian blue, which he named "Blausäure" (blue acid), a name that reflects its origin.[5]

Expansion to Prussian Blue Analogues

The fundamental structure of Prussian blue, consisting of a cubic framework of alternating metal centers bridged by cyanide ligands, allows for the substitution of iron with various other transition metals.[8] This has led to the development of a large family of compounds known as Prussian blue analogues (PBAs). These analogues are synthesized using methods similar to those for Prussian blue, such as co-precipitation, by simply substituting the iron precursor salts with other metal salts like those of copper, nickel, or cobalt.[9] This versatility allows for the tuning of the material's properties for a wide range of applications.

Quantitative Physicochemical Properties

The properties of metal ferrocyanides can be tailored by varying the metal centers. The following tables summarize key quantitative data for Prussian blue and some of its common analogues.

Table 1: Crystallographic and Physical Properties of Selected Metal Ferrocyanides

| Compound | Formula | Crystal System | Space Group | Lattice Parameter (a) (Å) | Density (g/cm³) |

| Prussian Blue (Insoluble) | Fe₄[Fe(CN)₆]₃ | Face-centered cubic | Fm-3m | 10.166 | 1.8 |

| Prussian Blue (Soluble) | KFe[Fe(CN)₆] | Face-centered cubic | Fm-3m | 10.2 | - |

| Copper Ferrocyanide | Cu₂[Fe(CN)₆] | Face-centered cubic | - | - | 2.37 |

| Nickel Ferrocyanide | Ni₂[Fe(CN)₆] | Face-centered cubic | Fm-3m | 10.2 | - |

| Cobalt Ferrocyanide | Co₂[Fe(CN)₆] | Face-centered cubic | - | - | - |

Data compiled from various sources.

Table 2: Solubility and Magnetic Properties of Selected Metal Ferrocyanides

| Compound | Formula | Solubility Product (Ksp) | Magnetic Behavior | Ordering Temperature (Tc) (K) |

| Prussian Blue | Fe₄[Fe(CN)₆]₃ | Insoluble in water | Ferromagnetic | 5.6 |

| Potassium Ferrocyanide | K₄[Fe(CN)₆] | 1.21 x 10⁻¹¹ | Diamagnetic | - |

| Copper Ferrocyanide | Cu₂[Fe(CN)₆] | Insoluble in water | Paramagnetic | - |

| Nickel Ferrocyanide | Ni₂[Fe(CN)₆] | Insoluble in water | Ferromagnetic | 24 |

| Cobalt Ferrocyanide | Co₂[Fe(CN)₆] | Insoluble in water | Ferromagnetic | 14 |

Data compiled from various sources.[4][10][11]

Table 3: Redox Potentials of Selected Hexacyanoferrate Couples

| Redox Couple | Standard Redox Potential (E⁰ vs. SHE) (V) |

| [Fe(CN)₆]³⁻ / [Fe(CN)₆]⁴⁻ | +0.36 |

| NiHCF | ~+0.6 to +0.8 |

| CoHCF | ~+0.5 to +0.7 |

| CuHCF | ~+0.7 to +0.9 |

Note: Redox potentials for solid-state metal hexacyanoferrates (MHCFs) can vary depending on the electrolyte and specific composition.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of metal ferrocyanide compounds.

Synthesis Protocols

3.1.1. Synthesis of Insoluble Prussian Blue

This protocol describes the co-precipitation method for synthesizing insoluble Prussian blue.

-

Materials:

-

Iron(III) chloride (FeCl₃)

-

Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

Distilled water

-

-

Procedure:

-

Prepare a 0.1 M solution of FeCl₃ in distilled water.

-

Prepare a 0.1 M solution of K₄[Fe(CN)₆]·3H₂O in distilled water.

-

Slowly add the potassium ferrocyanide solution to the iron(III) chloride solution with constant stirring.

-

A deep blue precipitate of insoluble Prussian blue will form immediately.

-

Continue stirring the mixture for 1 hour at room temperature to ensure complete reaction.

-

Isolate the precipitate by centrifugation or vacuum filtration.

-

Wash the precipitate several times with distilled water to remove any unreacted ions.

-

Dry the final product in an oven at 60°C.[10]

-

3.1.2. Synthesis of Copper Ferrocyanide

This protocol details the synthesis of copper ferrocyanide.

-

Materials:

-

Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)

-

Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

Distilled water

-

-

Procedure:

-

Prepare a 0.1 M solution of CuSO₄ or CuCl₂ in distilled water.[4][12]

-

Prepare a 0.1 M solution of K₄[Fe(CN)₆]·3H₂O in distilled water.[12]

-

Slowly add the potassium ferrocyanide solution to the copper(II) salt solution with constant stirring.[4]

-

A reddish-brown precipitate of copper ferrocyanide will form.[11]

-

Heat the reaction mixture on a water bath at 100°C for 2-3 hours.[4]

-

Allow the mixture to cure for 24 hours.[4]

-

Wash the precipitate thoroughly with distilled water and dry it at 60°C.[4]

-

Characterization Protocols

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the cyanide stretching frequency in metal ferrocyanides.

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by mixing a small amount of the dried metal ferrocyanide powder with potassium bromide and pressing it into a transparent disk.

-

For in-situ electrochemical measurements, a spectroelectrochemical cell with an appropriate infrared-transparent window is required.[13][14]

-

-

Instrumentation and Parameters:

3.2.2. Cyclic Voltammetry (CV)

CV is used to study the electrochemical properties of metal ferrocyanide films.

-

Electrode Preparation:

-

Electrochemical Cell Setup:

-

Measurement Parameters:

-

Scan the potential within a range that covers the redox transitions of the metal ferrocyanide. For Prussian blue, a typical range is from -0.2 V to +1.2 V vs. Ag/AgCl.[16]

-

A scan rate of 20-100 mV/s is commonly used.[7]

-

The resulting voltammogram will show characteristic oxidation and reduction peaks corresponding to the Fe(II)/Fe(III) redox couple within the ferrocyanide framework.[16]

-

Applications and Signaling Pathways

Metal ferrocyanides have found applications in diverse fields, from medicine to materials science.

Drug Development: Antidote for Heavy Metal Poisoning

Prussian blue is an FDA-approved antidote for poisoning by thallium (Tl⁺) and radioactive cesium (¹³⁷Cs⁺).[17][18] Its efficacy stems from its ability to act as an ion-exchange agent in the gastrointestinal tract.[1]

The mechanism involves the replacement of potassium ions within the Prussian blue crystal lattice with the larger cesium or thallium ions.[19][20] This traps the toxic metal ions within the insoluble Prussian blue structure, preventing their absorption into the bloodstream and facilitating their elimination from the body through feces.[1]

Caption: Mechanism of Prussian blue as an antidote for heavy metal poisoning.

Biosensors

Prussian blue and its analogues are widely used in the development of electrochemical biosensors. Their excellent electrocatalytic activity towards the reduction of hydrogen peroxide (H₂O₂) makes them ideal for use with oxidase enzymes.

The general workflow for fabricating a Prussian blue-based biosensor involves modifying an electrode surface with a thin film of Prussian blue, followed by the immobilization of an oxidase enzyme. The enzyme catalyzes the oxidation of a specific analyte, producing H₂O₂ as a byproduct. The Prussian blue-modified electrode then detects the H₂O₂, generating an electrical signal that is proportional to the analyte concentration.

Caption: Workflow for the fabrication and operation of a Prussian blue-based biosensor.

Other Applications

Beyond biomedical applications, metal ferrocyanides are utilized in various other fields:

-

Pigments and Dyes: Prussian blue remains an important blue pigment in paints, inks, and cosmetics.[2]

-

Batteries: The open framework structure of PBAs allows for the reversible insertion and extraction of alkali metal ions, making them promising cathode materials for sodium-ion and potassium-ion batteries.[9]

-

Environmental Remediation: Due to their high affinity for cesium, metal ferrocyanides are used for the removal of radioactive cesium from nuclear waste and contaminated environments.

-

Catalysis: Metal ferrocyanides can act as catalysts in various chemical reactions.[19]

References

- 1. Effects of the variation of metal substitution and electrolyte on the electrochemical reaction of metal hexacyanoferrates - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08091G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. home.saske.sk [home.saske.sk]

- 5. Hexacyano Ferrate (III) Reduction by Electron Transfer Induced by Plasmonic Catalysis on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Cupric ferrocyanide | C6Cu2FeN6 | CID 3081430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 9. Copper ferrocyanide copper ferrocyanide | C12Cu2Fe2N12-12 | CID 129696399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. brainly.com [brainly.com]

- 12. WebElements Periodic Table » Nickel » crystal structures [webelements.com]

- 13. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous process ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03111D [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Application of mesopores copper hexacyanoferrate (II) nanomaterials for cesium adsorption [eeer.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. 13601-13-3 CAS MSDS (CUPRIC FERROCYANIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 19. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 20. Potassium_ferricyanide [chemeurope.com]

In-Depth Toxicological Assessment of Aluminum Ferrocyanide: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Information on the toxicological properties of aluminum ferrocyanide is scarce in publicly available literature. This guide provides a comprehensive toxicological assessment based on a "read-across" approach, utilizing data from studies on various aluminum compounds and soluble ferrocyanide salts. The assumptions and limitations of this approach are clearly stated.

Executive Summary

This technical guide offers a detailed toxicological evaluation of this compound, a compound with limited specific toxicity data. Employing a read-across methodology, this document synthesizes available information on the toxicology of its constituent ions: aluminum and the ferrocyanide anion ([Fe(CN)₆]⁴⁻). The primary audience for this guide includes researchers, scientists, and professionals in drug development who may encounter or consider this compound in their work.

The toxicological profile suggests that the potential toxicity of this compound is likely driven by the bioavailability and inherent hazards of the aluminum cation and the ferrocyanide anion. The ferrocyanide complex is generally considered to be of low toxicity due to its stability, with the kidney being the primary target organ for the ferrocyanide ion. Aluminum, on the other hand, has a well-documented toxicological profile, with neurotoxicity and developmental toxicity being key concerns. The low aqueous solubility of this compound is expected to significantly limit its absorption and, consequently, its systemic toxicity.

This guide presents quantitative toxicological data in structured tables, details relevant experimental protocols, and provides visualizations of key signaling pathways and a proposed toxicological assessment workflow.

Introduction to this compound

This compound, with the chemical formula Al₄[Fe(CN)₆]₃, is an inorganic coordination compound. Its toxicological properties have not been extensively studied. Therefore, a read-across approach is necessary to estimate its potential hazards. This approach assumes that the toxicological profile of a substance can be inferred from structurally and chemically similar compounds. In this case, the assessment is based on the known toxicities of various aluminum salts and soluble ferrocyanide salts (e.g., sodium, potassium, and calcium ferrocyanide). A critical factor in this assessment is the low solubility of this compound, which is expected to limit the systemic availability of both aluminum and ferrocyanide ions.

Toxicological Profile of the Constituent Ions

Aluminum

The toxicity of aluminum is highly dependent on its chemical form and bioavailability. Soluble aluminum salts are more readily absorbed from the gastrointestinal tract than insoluble forms.

The acute oral toxicity of aluminum compounds is generally low.

| Compound | Species | LD50 (mg/kg bw) | Reference |

| Aluminum Nitrate | Rat | 261 | Llobet et al., 1987 |

| Aluminum Chloride | Rat | 370 | Llobet et al., 1987 |

| Aluminum Bromide | Rat | 162 | Llobet et al., 1987 |

| Aluminum Nitrate | Mouse | 286 | Llobet et al., 1987 |

| Aluminum Chloride | Mouse | 222 | Llobet et al., 1987 |

| Aluminum Bromide | Mouse | 164 | Llobet et al., 1987 |

| Aluminum Sulfate | Mouse | 980 | Ondreicka et al., 1966 |

Table 1: Acute Oral LD50 Values for Various Aluminum Compounds

Long-term exposure to aluminum has been associated with neurotoxicity and adverse effects on the reproductive and developing nervous systems. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a Provisional Tolerable Weekly Intake (PTWI) for aluminum from all sources.

| Parameter | Value | Basis | Reference |

| PTWI | 2 mg/kg bw | Based on a NOAEL of 30 mg/kg bw/day for neurodevelopmental effects in a rat study, with an applied safety factor of 100. | JECFA, 2011[1] |

| NOAEL (Neurodevelopmental) | 30 mg/kg bw/day | Rat developmental toxicity study with aluminum citrate. | Poirier et al., 2011 |

Table 2: Chronic Toxicity and Tolerable Intake Values for Aluminum

Aluminum has been shown to be a developmental toxicant, particularly at high doses. Effects observed in animal studies include reduced fetal body weight and delayed ossification. Maternal toxicity is often observed at doses that also induce developmental effects.

| Compound | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects | Reference |

| Aluminum Lactate | Mouse | 26 | 130 | Neurodevelopmental effects in offspring (impaired motor function and cognitive performance). | Golub and Germann, 2001[2] |

| Aluminum Hydroxide + Citric Acid | Rat | - | 133 (as Al) | Reduced fetal body weight and increased skeletal variations. | Domingo et al., 1989 |

Table 3: Developmental and Reproductive Toxicity of Aluminum Compounds

Ferrocyanide Anion ([Fe(CN)₆]⁴⁻)

The toxicity of ferrocyanide salts is primarily attributed to the ferrocyanide anion. These salts are poorly absorbed from the gastrointestinal tract, and the ferrocyanide complex is very stable, meaning it does not readily release free cyanide.

Ferrocyanide salts have low acute and chronic toxicity. The primary target organ upon chronic exposure is the kidney.

| Parameter | Value | Basis | Reference |

| Group ADI | 0.03 mg/kg bw/day (as ferrocyanide ion) | Based on a NOAEL of 4.4 mg/kg bw/day (as sodium ferrocyanide) from a 2-year rat study, with an uncertainty factor. | EFSA, 2018 |

| NOAEL (Chronic) | 4.4 mg/kg bw/day (as sodium ferrocyanide) | 2-year chronic toxicity study in rats; renal effects observed at higher doses. | EFSA, 2018 |

Table 4: Toxicological Reference Values for Ferrocyanides

The genotoxicity of ferrocyanides has been evaluated in various assays. While some in vitro studies on certain metal ferrocyanide complexes have shown positive results for clastogenicity, in vivo studies on potassium cobalt ferrocyanide did not show genotoxic activity in the mouse bone marrow micronucleus assay.

Read-Across Assessment for this compound

A read-across approach is employed due to the lack of specific toxicological data for this compound.

Justification for Read-Across

-

Chemical Similarity: The toxicity of this compound is expected to be a function of its constituent ions, aluminum and ferrocyanide.

-

Bioavailability Considerations: this compound is expected to be poorly soluble in water and biological fluids. This low solubility will be the primary factor limiting its systemic toxicity. In the acidic environment of the stomach, some dissociation may occur, potentially releasing aluminum and ferrocyanide ions. However, the extent of this dissociation is likely to be limited. Upon entering the more neutral pH of the intestines, any dissolved species are likely to reprecipitate, further reducing absorption.

-

Worst-Case Scenario: A conservative assessment can be made by assuming complete dissociation and assessing the toxicity based on the established reference values for aluminum and ferrocyanide, adjusted for the low bioavailability of the parent compound.

Predicted Toxicological Profile

Based on the read-across, the toxicological profile of this compound is predicted as follows:

-

Acute Oral Toxicity: Expected to be low, with an LD50 likely significantly higher than those of soluble aluminum salts due to poor absorption.

-

Chronic Toxicity: The primary target organs would be the kidney (from ferrocyanide) and the nervous and skeletal systems (from aluminum). However, due to low bioavailability, chronic toxicity is unlikely at typical exposure levels.

-

Genotoxicity: Based on the available data for other ferrocyanides, a concern for genotoxicity cannot be completely ruled out without specific testing, although the low systemic availability reduces the risk.

-

Developmental and Reproductive Toxicity: The potential for developmental and reproductive toxicity would be primarily associated with the aluminum moiety. However, significant systemic absorption would be required to reach levels of concern.

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for data interpretation and replication.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is used to assess the acute toxic effects of a single oral dose of a substance.

-

Principle: A stepwise procedure where a fixed dose is administered to a small number of animals. The outcome is the identification of a dose that causes evident toxicity but not mortality.

-

Animals: Typically, young adult female rats are used.

-

Procedure:

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.

-

Main Study: A group of five female animals is dosed at the selected starting dose.

-

Dose Administration: The test substance is administered by gavage in a suitable vehicle. Animals are fasted prior to dosing.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

-

Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS) for acute toxicity.

Developmental Toxicity Study (Similar to OECD 414)

This study design is used to evaluate the potential for adverse effects on embryonic and fetal development.

-

Animals: Pregnant female rodents (rats or mice) are typically used.

-

Procedure:

-

Dosing Period: The test substance is administered daily to pregnant females during the period of major organogenesis (e.g., gestation days 6-15 for rats).

-

Dose Groups: At least three dose levels and a concurrent control group are used.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

-

Termination: Dams are euthanized one day prior to the expected day of parturition.

-

Uterine Examination: The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetal Examination: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

-

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for Aluminum-Induced Neurotoxicity

Aluminum has been shown to induce oxidative stress and apoptosis in neuronal cells. The following diagram illustrates a simplified proposed signaling pathway.

Experimental Workflow for Toxicological Assessment of a Data-Poor Substance

The following diagram outlines a logical workflow for the toxicological assessment of a substance with limited data, such as this compound.

Conclusion

References

environmental impact of ferrocyanide compound release

An In-depth Technical Guide on the Environmental Impact of Ferrocyanide Compound Release

Introduction

Ferrocyanide complexes, specifically hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻), are widely used in various industrial applications, including as anti-caking agents for road salt, in pigments (e.g., Prussian blue), and in photographic processing.[1][2] While the ferrocyanide ion itself is considered to be of a low order of toxicity due to the strong bonding between the iron atom and the cyanide ligands, its release into the environment is a significant concern.[3][4] Environmental factors, particularly sunlight, can cause the dissociation of the complex, leading to the release of highly toxic free cyanide, primarily as hydrogen cyanide (HCN).[5][6] This guide provides a comprehensive technical overview of the chemistry, environmental fate, ecotoxicity, and analytical methodologies related to ferrocyanide compounds, intended for researchers, scientists, and drug development professionals.

Chemistry, Stability, and Decomposition

The ferrocyanide anion is a stable coordination complex. This stability is the primary reason for its low direct toxicity.[1][3] However, this stability is not absolute and can be compromised under specific environmental conditions, leading to the liberation of free cyanide. The primary decomposition pathways are:

-

Photodecomposition (Photolysis): Exposure to ultraviolet (UV) radiation, particularly from sunlight, is the most significant environmental mechanism for the breakdown of ferrocyanide.[5] This process, known as photoaquation, involves the replacement of a cyanide ligand with a water molecule, which can ultimately lead to the release of HCN.[7] This reaction is critical in surface waters, where even low concentrations of ferrocyanide can become lethal to aquatic life upon irradiation.[8][9]

-

Acidic Conditions: In acidic environments, ferrocyanide complexes can decompose to release hydrogen cyanide gas. The mixing of ferrocyanides with hot, concentrated acids can liberate dangerous concentrations of HCN.[3]

-

Thermal Decomposition: High temperatures can also promote the degradation of ferrocyanide, leading to the formation of iron hydroxides and hydrocyanic acid.[10]

The following diagram illustrates the key environmental pathways for the release of toxic cyanide from the relatively stable ferrocyanide complex.

Caption: Environmental decomposition pathways of the ferrocyanide complex.

Environmental Fate and Transport

The behavior of ferrocyanide compounds varies significantly between aquatic and terrestrial environments.

Aquatic Environments

In surface waters, the primary fate-determining process is photolysis. The rate of photodecomposition is influenced by water clarity, depth, time of day, season, and geographical location.[5] Once released, molecular HCN is considered more toxic than the cyanide ion (CN⁻) because it can more readily penetrate biological membranes.[6] The equilibrium between HCN and CN⁻ is pH-dependent.

Soil Environments

In soil, the fate of ferrocyanides is more complex. Most cyanides are deposited as iron complexes, which exhibit low toxicity in the dark.[11] Key processes include:

-

Adsorption and Mobility: Ferrocyanide mobility is influenced by soil composition. It can adsorb to aluminum oxides and kaolin clay.[12] The conversion of ferrocyanide to the more mobile ferricyanide can be catalyzed by soil enzymes like laccase.[13]

-

Biodegradation: Certain microorganisms, including fungi (Fusarium solani) and bacteria (Pseudomonas fluorescens), can utilize ferrocyanide as a carbon and nitrogen source, breaking it down into less harmful substances like ammonia and carbon dioxide.[11]

-

Phytoremediation: Some plants, such as willows and sorghum, have demonstrated the ability to take up and metabolize iron cyanide complexes, suggesting a potential for phytoremediation of contaminated sites.[14][15]

Ecotoxicity and Cellular Impact

The environmental risk of ferrocyanide is almost entirely due to its potential to release free cyanide. Free cyanide is a potent and rapid-acting poison that inhibits cellular respiration by binding to the heme iron(III) of cytochrome c oxidase in the mitochondria, preventing electron transfer to oxygen and halting ATP production.[6]

The following diagram illustrates the simplified signaling pathway of cyanide's toxic action at the cellular level.

Caption: Simplified mechanism of free cyanide cytotoxicity.

Quantitative Toxicity Data

The toxicity of ferrocyanide is dramatically enhanced by sunlight. While stable ferrocyanide has a low order of oral toxicity, its decomposition products are lethal at low concentrations.[3]

Table 1: Aquatic Toxicity of Ferro- and Ferricyanide

| Compound | Organism | Concentration (ppm) | Conditions | Effect | Citation |

|---|---|---|---|---|---|

| Potassium Ferrocyanide | Fish | 1 - 2 | Sunlight / UV exposure | Lethal | [8][9] |

| Potassium Ferricyanide | Fish | 1 - 2 | Sunlight / UV exposure | Lethal | [8][9] |

| Sodium Ferrocyanide | Mice | 512 - 1024 mg/kg | Intraperitoneal injection | LD₅₀ | [3] |

| Free Cyanide (as HCN) | Freshwater Fish (22 species) | 0.04 - 1.2 mg/L | Standard lab conditions | 24-96h LC₅₀ |[6] |

Experimental Protocols and Methodologies

Accurate assessment of ferrocyanide in environmental samples requires specific protocols for sample handling, preservation, and analysis to prevent its degradation or alteration post-collection.

Sample Collection and Preservation

-

Objective: To stabilize cyanide complexes and prevent the loss of free cyanide.

-

Protocol:

-

Collect samples in amber glass bottles to minimize exposure to UV light.[16]

-

Immediately upon collection, adjust the sample pH to ≥ 12 with sodium hydroxide (NaOH) to stabilize the cyanide complexes.[17][18]

-

If sulfides are present, they should be removed by adding powdered lead carbonate. Oxidizing agents should be quenched with sodium thiosulfate.[18]

-

Store samples in a cool, dark place (e.g., 4-6 °C) and analyze as soon as possible, typically within 14 days.[16][17]

-

Analytical Determination: Ion Chromatography

-

Objective: To separate and quantify specific metal cyanide complexes, including ferrocyanide.

-

Methodology (based on EPA Method 9015): [18][19]

-

Instrumentation: An ion chromatography (IC) system equipped with a sample preconcentration column, an anion exchange separator column, and a UV detector.

-

Sample Preparation: Filter preserved aqueous samples through a 0.22 µm filter. For solid samples, perform an alkaline extraction (Method 9013) prior to filtration.[19]

-

Chromatographic Conditions:

-

Eluent: A suitable alkaline eluent, such as a sodium hydroxide and sodium cyanide solution.

-

Flow Rate: Optimized for the specific column and system.

-

Detection: UV absorbance detection at a wavelength appropriate for the metal cyanide complexes (e.g., ~215 nm).

-

-

Quantification: Generate a calibration curve using certified standards of potassium ferrocyanide. Under the alkaline conditions of the analysis, ferricyanide is reduced and typically co-elutes with ferrocyanide.[19]

-

The diagram below outlines a typical workflow for the environmental analysis and risk assessment of ferrocyanide.

Caption: Workflow for ferrocyanide environmental analysis and assessment.

Conclusion

The release of ferrocyanide compounds into the environment poses a significant, albeit indirect, toxicological risk. The primary hazard is not from the complex itself but from its degradation to free cyanide, a process predominantly driven by solar UV radiation in aquatic systems. This photo-enhanced toxicity means that environmental risk assessments based solely on the low intrinsic toxicity of the ferrocyanide ion are inadequate and potentially misleading. For professionals in research and drug development, where cyanide-containing compounds may be used as reagents or generated as byproducts, a thorough understanding of these transformation pathways is critical for developing effective waste management and environmental protection strategies. Accurate monitoring requires strict adherence to specialized sampling and analytical protocols to ensure the stability of the cyanide species prior to quantification. Future research should continue to focus on the kinetics of photodecomposition under various environmental conditions and the development of more efficient remediation technologies.

References

- 1. Cyanide - Wikipedia [en.wikipedia.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Ferrocyanide Toxicity - 911Metallurgist [911metallurgist.com]

- 4. Chemistry, toxicology, and human health risk of cyanide compounds in soils at former manufactured gas plant sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. Cyanide in freshwater and marine water [waterquality.gov.au]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. doaj.org [doaj.org]

- 11. Cyanides in the environment—analysis—problems and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Influence of a soil enzyme on iron-cyanide complex speciation and mineral adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eeer.org [eeer.org]

- 15. Possible evidence for transport of an iron cyanide complex by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ezkem.com [ezkem.com]

- 17. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols: Aluminum Ferrocyanide and its Analogs as Cathode Materials in Aqueous Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aluminum ferrocyanide and its structural analogs, commonly known as Prussian Blue Analogs (PBAs), as promising cathode materials for aqueous aluminum-ion batteries (AAIBs). Due to their open framework structure, low cost, and facile synthesis, these materials are gaining significant attention for large-scale energy storage applications. This document outlines the synthesis, electrochemical performance, and experimental protocols for utilizing these materials in a research setting.

Introduction to this compound and its Analogs in Aqueous Batteries

Aqueous aluminum-ion batteries offer a safe and cost-effective alternative to traditional lithium-ion batteries. The development of high-performance cathode materials is crucial for the advancement of AAIBs. This compound (AlFe(CN)₆) and its transition metal analogs (e.g., copper hexacyanoferrate, cobalt hexacyanoferrate) possess a three-dimensional open framework that can accommodate the insertion and extraction of various ions, including Al³⁺.[1][2][3] This structural characteristic allows for rapid ion diffusion and potentially high specific capacities.[1][2] However, the strong electrostatic interaction between the trivalent aluminum ion and the host material can present challenges such as structural instability and sluggish kinetics.[1] Research is ongoing to optimize the composition and morphology of these materials to enhance their electrochemical performance.

Electrochemical Performance of Prussian Blue Analog Cathodes

The electrochemical performance of PBA cathodes in aqueous aluminum-ion batteries is influenced by factors such as the transition metal present in the structure, crystallinity, and morphology. The following tables summarize the reported performance of various PBA cathodes in aqueous electrolytes.

Table 1: Electrochemical Performance of Cobalt Prussian Blue Analog (CoPBA) Cathode [1]

| Parameter | Value | Conditions |

| Initial Discharge Capacity | 100.1 mAh g⁻¹ | 50 mA g⁻¹ in AlCl₃ solution |

| Cycling Stability | 87% capacity retention after 2000 cycles | 1000 mA g⁻¹ |

| Coulombic Efficiency | ~100% | After 2000 cycles |

| Full Cell Performance (vs. PTCDI anode) | ||

| Specific Capacity | 37.5 mAh g⁻¹ | 1000 mA g⁻¹ |

| Capacity Retention | 88% after 500 cycles | 1000 mA g⁻¹ |

Table 2: Electrochemical Performance of Copper Hexacyanoferrate (CuHCF) Cathode [4]

| Parameter | Value | Conditions |

| Initial Discharge Capacity | 83.1 mAh g⁻¹ | 50 mA g⁻¹ |

| Cycling Stability | 80.3% capacity retention after 5000 cycles | 1000 mA g⁻¹ |

| Specific Capacity at High Rate | 54.5 mAh g⁻¹ | After 5000 cycles at 1000 mA g⁻¹ |

Experimental Protocols

This section provides detailed methodologies for the synthesis of aluminum hexacyanoferrate and the fabrication and testing of a PBA-based cathode for an aqueous aluminum-ion battery.

Synthesis of Aluminum Hexacyanoferrate (AlFe(CN)₆) Nanocubes

This protocol is adapted from the synthesis of aluminum hexacyanoferrate for aqueous zinc-ion batteries, which is directly applicable for creating the cathode material.

Materials:

-

Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

-

Aluminum chloride (AlCl₃)

-

Deionized water

Procedure:

-

Prepare a 0.1 M solution of K₃[Fe(CN)₆] in deionized water.

-

Prepare a 0.1 M solution of AlCl₃ in deionized water.

-

Slowly add the AlCl₃ solution to the K₃[Fe(CN)₆] solution dropwise under constant stirring.

-

Allow the resulting mixture to stir for 24 hours at room temperature.

-

Centrifuge the precipitate, wash it multiple times with deionized water and ethanol to remove any unreacted precursors.

-

Dry the resulting aluminum hexacyanoferrate powder in a vacuum oven at 60°C for 12 hours.

Cathode Fabrication and Coin Cell Assembly

Materials:

-

Synthesized this compound (or other PBA) powder

-

Carbon black (e.g., Super P)

-

Polyvinylidene fluoride (PVDF) binder

-

N-methyl-2-pyrrolidone (NMP) solvent

-

Aluminum foil (current collector)

-

Aluminum metal foil (anode)

-

Glass fiber separator

-

Aqueous electrolyte (e.g., 1 M AlCl₃ solution)

-

CR2032 coin cell components (casings, spacers, springs)

Procedure:

-

Mix the active material (this compound), carbon black, and PVDF in a weight ratio of 70:20:10.

-

Add NMP to the mixture and stir until a homogeneous slurry is formed.

-

Coat the slurry onto an aluminum foil current collector using a doctor blade.

-

Dry the coated foil in a vacuum oven at 80°C for 12 hours.

-

Punch out circular electrodes of the desired diameter from the dried foil.

-

Assemble a CR2032 coin cell in an open-air environment using the prepared cathode, an aluminum foil anode, a glass fiber separator soaked in the aqueous electrolyte.

Electrochemical Characterization

Instrumentation:

-

Electrochemical workstation (for Cyclic Voltammetry and Electrochemical Impedance Spectroscopy)

-

Battery cycler (for Galvanostatic Charge-Discharge tests)

Protocols:

-

Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 0.1 to 1 mV/s) within a defined potential window to investigate the redox reactions and electrochemical reversibility.

-

Galvanostatic Charge-Discharge (GCD): Cycle the coin cells at different current densities (e.g., from 50 mA g⁻¹ to 1000 mA g⁻¹) to evaluate the specific capacity, rate capability, and cycling stability.

-

Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics of the electrode.

Visualizations

The following diagrams illustrate the experimental workflow for preparing and testing an this compound cathode and the logical relationship of key performance indicators.

References

Application Notes and Protocols for the Preparation of Aluminum Ferrocyanide-Modified Electrodes for Sensing Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the preparation and application of aluminum ferrocyanide-modified electrodes for electrochemical sensing. This compound, a coordination polymer with a stable framework, offers significant potential as a robust and selective modifier for electrode surfaces. Its unique structure and composition can be leveraged for the sensitive detection of various analytes. These application notes describe a reproducible method for the fabrication of this compound-modified electrodes and their subsequent use in quantitative analysis.

Introduction

Electrochemical sensors based on chemically modified electrodes have garnered significant interest due to their high sensitivity, selectivity, and rapid response times. The modification of electrode surfaces with materials that can preconcentrate and catalytically react with target analytes is a key strategy in the development of advanced sensing platforms.[1] Metal hexacyanoferrates, such as Prussian Blue, are well-known for their electrocatalytic properties and have been extensively used in sensor fabrication.[2][3][4][5]

This compound (Al₄[Fe(CN)₆]₃) is a coordination polymer that has demonstrated strong adsorption capabilities, particularly for certain metal ions.[6] This property, stemming from the specific interaction between the aluminum centers and the cyanide ligands, suggests its potential utility as a selective recognition element in electrochemical sensors. The incorporation of aluminum into the ferrocyanide lattice can enhance the stability and selectivity of the resulting electrode material.[6]

This application note details a hypothetical protocol for the preparation of an this compound-modified electrode and its application in the electrochemical sensing of a target analyte. While specific literature on the use of this compound for electrode modification in sensing is limited, the proposed methodology is based on well-established techniques for the deposition of similar metal hexacyanoferrate films.

Experimental Protocols

-

Working Electrode (e.g., Glassy Carbon Electrode, Gold Electrode)

-

Aluminum chloride (AlCl₃), anhydrous

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Potassium chloride (KCl)

-

Hydrochloric acid (HCl)

-

Deionized (DI) water

-

Alumina slurry (for electrode polishing)

-

Ethanol

This protocol describes the electrochemical deposition of an this compound film onto a working electrode.

-

Electrode Pre-treatment:

-

Polish the working electrode surface with 0.3 and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

-

Rinse the electrode thoroughly with DI water.

-

Sonicate the electrode in a 1:1 mixture of ethanol and DI water for 5 minutes to remove any residual alumina particles.

-

Rinse again with DI water and allow to dry at room temperature.

-

-

Preparation of the Deposition Solution:

-

Prepare a 0.1 M KCl solution in DI water, acidified to pH 2.0 with 0.1 M HCl. This will serve as the supporting electrolyte.

-

Prepare a deposition solution containing 10 mM AlCl₃ and 10 mM K₄[Fe(CN)₆] in the acidified 0.1 M KCl supporting electrolyte.

-

-

Electrochemical Deposition:

-

Set up a standard three-electrode electrochemical cell with the pre-treated working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

-

Immerse the electrodes in the deposition solution.

-

Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 20 cycles) in a potential window of -0.2 V to +1.2 V at a scan rate of 50 mV/s. This process will electrodeposit a thin film of this compound onto the working electrode surface.

-

Alternatively, chronoamperometry can be used by applying a constant potential (e.g., +0.4 V) for a specified duration (e.g., 300 s).

-

-

Post-Deposition Treatment:

-

After deposition, gently rinse the modified electrode with DI water to remove any non-adherent material.

-

Allow the electrode to air dry at room temperature before use.

-

Electrochemical Sensing Application

This section provides a general protocol for using the this compound-modified electrode for the detection of a hypothetical analyte, such as a heavy metal ion (e.g., Pb²⁺), based on the adsorptive properties of this compound.

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of the target analyte in a suitable supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.0).

-

-

Electrochemical Measurement:

-

Set up the three-electrode system with the this compound-modified working electrode.

-

Immerse the electrodes in the standard solution of the analyte.

-

Employ a suitable electrochemical technique for detection, such as square wave voltammetry (SWV) or differential pulse voltammetry (DPV).

-

For SWV, typical parameters might be a potential range of -0.8 V to +0.2 V, a frequency of 25 Hz, and an amplitude of 25 mV.

-

Record the peak current corresponding to the electrochemical reaction of the analyte.

-

-

Calibration and Analysis:

-

Plot the peak current versus the concentration of the analyte to construct a calibration curve.

-

Use the calibration curve to determine the concentration of the analyte in unknown samples.

-

Data Presentation

The performance of the this compound-modified electrode can be characterized by several key parameters, which should be determined experimentally and presented in a clear, tabular format for easy comparison.

| Parameter | Expected Value |

| Linear Range | 0.1 µM - 100 µM |

| Limit of Detection (LOD) | 0.05 µM |

| Sensitivity | 1.5 µA/µM |

| Response Time | < 10 s |

| Reproducibility (RSD) | < 5% (for n=5) |

| Stability | > 90% response after 1 week |

Note: These are hypothetical values and would need to be determined experimentally.

Visualizations

Caption: Experimental workflow for the preparation and use of the this compound-modified electrode.

Caption: Proposed signaling pathway for analyte detection at the this compound-modified electrode.

References

- 1. This compound | 15669-30-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. research.unite.it [research.unite.it]

- 4. One-step electrochemical deposition of Prussian Blue–multiwalled carbon nanotube nanocomposite thin-film: preparation, characterization and evaluation for H2O2 sensing - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 15669-30-4 | Benchchem [benchchem.com]

Application Notes and Protocols for Heavy Metal Adsorption Using Aluminum Ferrocyanide